molecular formula C21H27N3O2S B2640554 N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421482-73-6

N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2640554
CAS No.: 1421482-73-6
M. Wt: 385.53
InChI Key: VRWBOCDWXOQCOV-UHFFFAOYSA-N
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Description

N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with a unique structure that combines elements of pyrimidine, thiazine, and carboxamide groups

Properties

IUPAC Name

N-benzyl-7-ethyl-8-methyl-6-oxo-N-propan-2-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-5-18-15(4)22-21-24(20(18)26)12-17(13-27-21)19(25)23(14(2)3)11-16-9-7-6-8-10-16/h6-10,14,17H,5,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWBOCDWXOQCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N(CC3=CC=CC=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Thiazine Ring Formation:

    Functional Group Modifications:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The benzyl, ethyl, and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkylated derivatives depending on the substituents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly as a potential therapeutic agent. Several studies have highlighted its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of pyrimidine and thiazine compounds exhibit significant anticancer properties. For instance, some pyrimidine derivatives are known to inhibit thymidine kinase 1 (TK1), an enzyme involved in DNA synthesis and repair, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects : Certain derivatives have shown promise in treating inflammatory diseases. The structural features of N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo compounds may contribute to their anti-inflammatory activities by modulating pathways involved in inflammation .

Pharmacological Applications

The pharmacological profile of N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo compounds suggests various therapeutic uses:

Table 1: Summary of Pharmacological Activities

ActivityDescriptionReferences
AnticancerInhibition of TK1 and other cancer-related pathways
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectivePotential neurotropic effects observed in animal studies
AntimicrobialActivity against certain bacterial strains

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and SAR is crucial for optimizing the pharmacological properties of this compound.

Structure Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is vital for drug design. Modifications at specific positions on the pyrimidine and thiazine rings can significantly alter the compound's efficacy and selectivity towards biological targets.

Study on Anticancer Properties

A recent study demonstrated that a derivative of N-benzyl-7-ethyl-N-isopropyl-8-methyl exhibited potent inhibitory effects on tumor growth in vitro and in vivo models. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

Neuroprotective Effects

In another investigation, compounds similar to N-benzyl derivatives were tested for neuroprotective effects against oxidative stress in neuronal cells. The results indicated a significant reduction in cell death and improved survival rates, suggesting potential use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    N-benzyl-7-ethyl-N-isopropyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide: Lacks the methyl group, potentially altering its chemical properties and interactions.

    N-benzyl-7-ethyl-N-isopropyl-8-methyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide: Lacks the oxo group, which could significantly change its chemical behavior and applications.

Uniqueness

The unique combination of functional groups in N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide provides it with distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Biological Activity

N-benzyl-7-ethyl-N-isopropyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. This compound is derived from pyrimidine and thiazine frameworks, which are known for their diverse biological activities. The synthetic pathway often includes:

  • Formation of the pyrimidine core : Utilizing starting materials such as ethyl and isopropyl derivatives.
  • Introduction of the thiazine moiety : Through cyclization reactions that may involve thioketones or thioamides.
  • Functionalization : Adding benzyl and methyl groups to enhance solubility and biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Proliferation Inhibition : Similar compounds have been reported to inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) and others.
  • Mechanistic Insights : The compound may induce apoptosis or cell cycle arrest through the modulation of specific signaling pathways.

Case Studies

A notable case study involved the evaluation of a related thiazine derivative in a murine model of cancer. The compound demonstrated:

  • Reduced Tumor Growth : Administration resulted in a significant decrease in tumor size compared to control groups.
  • Enhanced Survival Rates : Mice treated with the compound showed improved survival rates over untreated controls.

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in A431 cells
Apoptosis InductionInduction in cancer cell lines

Q & A

Q. Table 1. Synthesis Conditions for Analogous Heterocycles

StepReagents/ConditionsYieldReference
Core FormationGlacial acetic acid, reflux78%
N-AlkylationBenzyl bromide, NaOAc, 80°C55%

[Basic] How can NMR spectroscopy resolve overlapping signals in N-benzyl-substituted derivatives?

High-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) mitigate signal overlap. For example, 13C NMR distinguishes carbonyl carbons at δ 165–170 ppm in similar compounds . Deuterated solvents (e.g., DMSO-d6) improve resolution, while variable-temperature NMR (25–60°C) addresses conformational exchange broadening .

[Advanced] How to achieve high diastereomeric purity during N-isopropyl substitution?

Chiral centers (e.g., C5 in related structures ) require strict stereocontrol. Strategies:

  • Chiral HPLC : Separate diastereomers using cellulose-based columns.
  • Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/ethanol mixtures) to isolate pure enantiomers .

[Advanced] How do computational methods predict substituent reactivity in the 6-oxo system?

Quantum mechanical calculations (e.g., DFT) model reaction pathways. For example, ICReDD’s reaction path searches identify transition states and optimize conditions, reducing trial-and-error experimentation . Simulations predict electron-withdrawing effects of the 8-methyl group on tautomer stability.

[Basic] What crystallographic techniques resolve conformational flexibility in the tetrahydropyrimidothiazine ring?

Single-crystal X-ray diffraction reveals puckering (e.g., flattened boat conformations with deviations of 0.224 Å from the mean plane ). Key parameters:

  • Dihedral angles : Measure ring planarity (e.g., 80.94° between fused rings ).
  • Hydrogen bonding : Stabilizes crystal packing (C–H···O interactions along the c-axis ).

[Advanced] How to address contradictory spectral data (e.g., IR vs. NMR) in carboxamide characterization?

Cross-validate with:

  • HRMS : Confirm molecular ions (e.g., [M+H]+ with <2 ppm error ).
  • Computational IR : Compare experimental peaks (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-predicted vibrations.

[Basic] What are the limitations of HRMS for confirming molecular ions in this compound?

Conventional HRMS may struggle with fragmentation. Solutions:

  • High-resolution instruments : Use FT-ICR or Orbitrap for sub-ppm accuracy.
  • Isotopic pattern analysis : Confirm molecular formulas (e.g., C₂₃H₃₀N₄O₃S requires exact mass 466.1992 ).

[Advanced] How to design reaction kinetics studies for substituent stability under acidic/basic conditions?

Q. Methodology :

  • pH variation : Monitor degradation (e.g., HPLC at λ = 254 nm).
  • Activation energy : Calculate via Arrhenius plots from temperature-dependent rate constants (25–80°C).
    Reference: Ethyl acetate recrystallization in stabilizes acid-sensitive groups .

[Basic] How to minimize byproducts during N-alkylation of benzyl/isopropyl groups?

  • Controlled stoichiometry : Use 1.2 equivalents of alkylating agent.
  • Phase-transfer catalysts : TBAB (tetrabutylammonium bromide) enhances reaction efficiency .

[Advanced] How does the 8-methyl group influence 6-oxo tautomerism in solution vs. solid-state?

Q. Analytical approaches :

  • VT-NMR : Compare keto-enol ratios at −20°C to 60°C.
  • X-ray crystallography : Solid-state structures show fixed keto configurations due to hydrogen bonding .
    Table 2. Tautomer Analysis in Related Compounds
ConditionDominant FormMethodReference
Solid-stateKetoX-ray
SolutionKeto/Enol mixVT-NMR, DFT

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